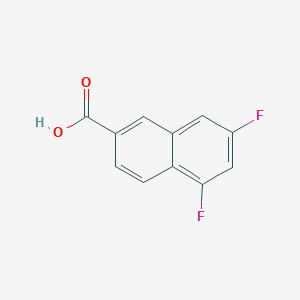
5,7-Difluoro-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoro-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of two fluorine atoms at the 5th and 7th positions on the naphthalene ring, and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-2-naphthoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, α-naphthylmagnesium bromide can be reacted with carbon dioxide to form the corresponding carboxylic acid . Another method involves the hydrolysis of ethyl α-naphthoate, which is prepared from α-naphthylmagnesium bromide . Additionally, the compound can be synthesized by heating 3-hydroxy-2-naphthoic acid with ammonia under pressure in the presence of catalysts such as zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve catalytic synthesis methods to optimize yield and reduce costs. For example, catalytic synthesis of related compounds has been developed to overcome issues such as high reaction steps and stringent conditions .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Difluoro-2-naphthoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2-naphthoic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, influencing their activity. The compound’s fluorine atoms can enhance its binding affinity to targets through hydrogen bonding and hydrophobic interactions . Additionally, the naphthoic acid moiety can intercalate into DNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: Similar in structure but lacks the fluorine atoms, leading to different chemical properties and reactivity.
1-Naphthoic acid: Another naphthoic acid derivative without fluorine substitution, used in different synthetic applications.
Uniqueness
5,7-Difluoro-2-naphthoic acid is unique due to the presence of fluorine atoms, which significantly alter its chemical behavior and enhance its reactivity compared to non-fluorinated analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C11H6F2O2 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
5,7-difluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6F2O2/c12-8-4-7-3-6(11(14)15)1-2-9(7)10(13)5-8/h1-5H,(H,14,15) |
InChI Key |
HTIULSLCAVNIJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


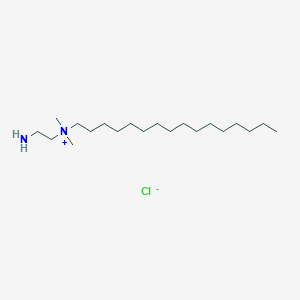
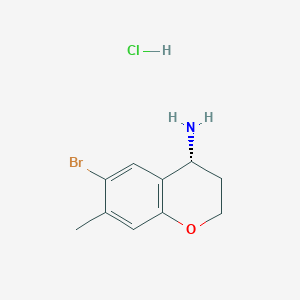
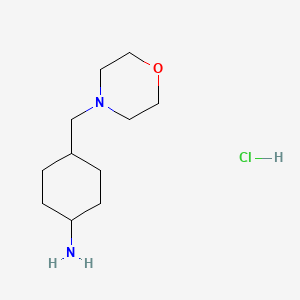
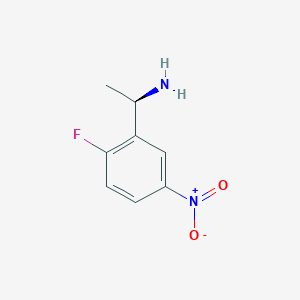
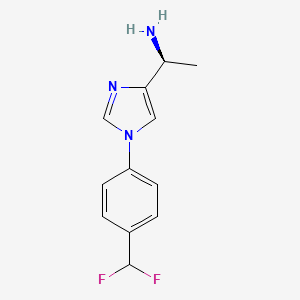

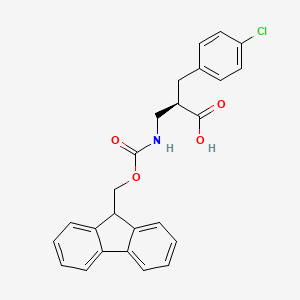
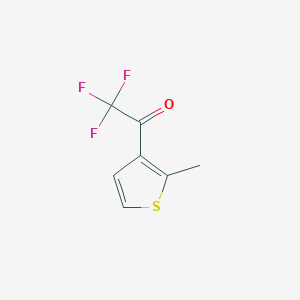
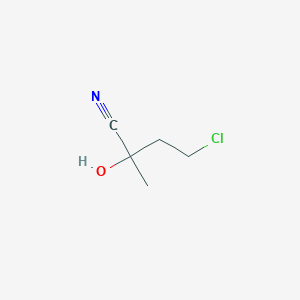
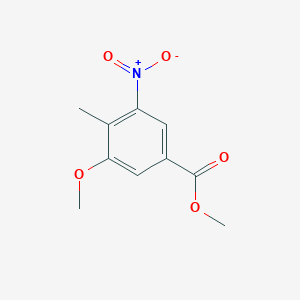
![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
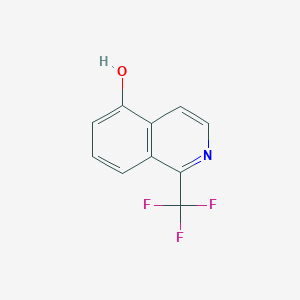
![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)

